3-(Benzyloxy)cyclobutane-1-sulfonyl chloride

Description

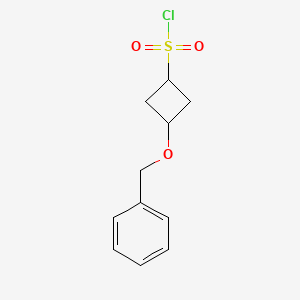

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol This compound is characterized by a cyclobutane ring substituted with a benzyloxy group and a sulfonyl chloride group

Properties

IUPAC Name |

3-phenylmethoxycyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c12-16(13,14)11-6-10(7-11)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYZABLHRWXAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1S(=O)(=O)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303510-64-6 | |

| Record name | 3-(benzyloxy)cyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane-1-sulfonyl chloride with benzyl alcohol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the benzyloxy group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Major Products:

Substitution Reactions: Formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Organic Synthesis

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.

- Oxidation Reactions : The benzyloxy group can be oxidized to yield benzaldehyde or benzoic acid derivatives.

Pharmaceutical Development

This compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to form biologically active derivatives makes it a candidate for drug discovery efforts targeting various diseases .

Biological Studies

Research has shown that this compound interacts with biomolecules, potentially modulating biological pathways. Its reactivity with amino acids suggests applications in studying enzyme mechanisms and drug metabolism .

Antiviral Activity

In vitro studies indicate that this compound can inhibit HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. This inhibition points toward its potential development as an antiviral therapy .

Metabolic Studies

The compound has been utilized as a radiolabeled substrate for PET scans to investigate metabolic pathways in vivo. This application aids researchers in understanding the absorption, distribution, metabolism, and excretion of compounds within living organisms .

Drug Metabolism Model

The stereoisomer trans-3-(benzyloxy)cyclobutanol serves as a model system for studying drug metabolism in humans. Insights gained from its metabolic profile can inform the behavior of similar compounds within biological systems .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The benzyloxy group can be oxidized under appropriate conditions, resulting in the formation of benzaldehyde or benzoic acid derivatives .

Comparison with Similar Compounds

Cyclobutane-1-sulfonyl chloride: Lacks the benzyloxy group and has different reactivity and applications.

Benzyloxycyclobutane: Lacks the sulfonyl chloride group and has different reactivity and applications.

Uniqueness: 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is unique due to the presence of both the benzyloxy and sulfonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .

Biological Activity

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is an organic compound characterized by a cyclobutane ring with a benzyloxy group and a sulfonyl chloride functional group. Its molecular formula is C₉H₉ClO₂S, and it serves as a versatile intermediate in organic synthesis, particularly in the formation of biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Cyclobutane Ring : A four-membered ring structure that contributes to its reactivity.

- Benzyloxy Group : An ether functional group that enhances solubility and reactivity with nucleophiles.

- Sulfonyl Chloride Group : A reactive moiety that facilitates nucleophilic substitution reactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₉ClO₂S |

| Cyclobutane Structure | Four-membered ring |

| Functional Groups | Benzyloxy, Sulfonyl Chloride |

The biological activity of this compound primarily involves its interaction with various nucleophiles such as amines and alcohols, leading to the formation of derivatives that exhibit diverse biological properties. The sulfonyl chloride group is particularly significant as it can react with amino acids and other biomolecules, potentially modulating biological pathways.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas, including:

- Anticancer Activity : The compound's ability to modify proteins through covalent bonding may inhibit cancer cell proliferation.

- Antibacterial Effects : Preliminary studies suggest potential antibacterial properties against common pathogens.

- Anti-inflammatory Properties : By targeting specific enzymes involved in inflammatory pathways, it may help in reducing inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar sulfonamide derivatives. For instance:

- Anticancer Studies : Research has shown that certain sulfonamide derivatives exhibit significant antiproliferative effects against human breast cancer cells (MCF-7). These findings suggest that this compound could be a candidate for further investigation in cancer therapy .

- Antibacterial Activity : A study comparing various compounds indicated that derivatives containing sulfonyl groups have enhanced antibacterial properties against Escherichia coli and Staphylococcus aureus. This positions this compound as a potential lead compound for developing new antibiotics .

- Mechanistic Insights : The mechanism by which related compounds exert their effects often involves the inhibition of key enzymes or receptors associated with disease pathways. For example, some sulfonamide derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Comparative Analysis

To better understand the uniqueness of this compound, we compare it with other structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Benzyloxy)cyclobutan-1-one | Cyclobutane ring with a ketone | Lacks sulfonyl chloride functionality |

| Cyclobutane-1-sulfonic acid | Cyclobutane with a sulfonic acid group | Does not have a benzyloxy substituent |

| Benzylsulfonamide | Benzene ring with a sulfonamide group | No cyclobutane structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.